molecular formula C12H7BrN2OS2 B2605877 N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 892855-25-3

N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2605877
CAS No.: 892855-25-3
M. Wt: 339.23
InChI Key: JUSDZIOSGNMNIX-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions are primarily inhibitory, leading to the disruption of essential biochemical pathways in target organisms. The compound’s ability to inhibit these enzymes makes it a potential candidate for antimicrobial and anticancer therapies.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and growth.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it inhibits DNA gyrase by binding to its active site, preventing the enzyme from performing its function in DNA replication. This inhibition results in the disruption of DNA synthesis and cell division, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent effects on cellular function. These findings suggest that the compound maintains its bioactivity over extended periods, making it suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can affect metabolic flux and alter metabolite levels by inhibiting key enzymes in metabolic pathways. For example, its interaction with dihydroorotase disrupts the pyrimidine biosynthesis pathway, leading to reduced nucleotide synthesis and impaired cell proliferation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins may aid in its distribution within the cellular environment, ensuring its localization to specific sites of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate brominated thiophene carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the benzothiazole ring .

Industrial Production Methods

The use of microwave irradiation and one-pot multicomponent reactions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
  • N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. The bromine atom also contributes to the compound’s ability to participate in halogen bonding, which can be advantageous in the design of new materials and drugs .

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS2/c13-7-3-1-4-8-10(7)14-12(18-8)15-11(16)9-5-2-6-17-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSDZIOSGNMNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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